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Compound of Interest

Compound Name: Bis(2-chloroethyl)-D8-amine hcl

CAS No.: 102092-04-6

Cat. No.: B566392

Get Quote

Part 1: Executive Technical Summary
Bis(2-chloroethyl)-D8-amine hydrochloride (CAS 102092-04-6) is the octadeuterated

isotopologue of bis(2-chloroethyl)amine (nornitrogen mustard). It serves as the critical Internal

Standard (IS) for the bioanalytical quantification of alkylating agents in toxicology, oncology,

and chemical warfare agent verification.

Its utility is defined by its ability to mirror the physicochemical behavior of the analyte while

providing a distinct mass shift (+8 Da) for Mass Spectrometry (MS) detection. However, its

practical application is governed by a single, dominant chemical reality: instability via

aziridinium ion formation.

This guide moves beyond basic datasheet parameters to provide a mechanistic workflow for

handling, stabilizing, and utilizing this compound in high-sensitivity LC-MS/MS assays.

Part 2: Chemical Identity & Properties[1][2][3][4][5]
The "D8" designation indicates that all hydrogen atoms attached to the ethyl carbons are

replaced by deuterium (
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H). This isotopic labeling is strategic: it avoids the exchangeable protons on the amine nitrogen,
ensuring the mass shift remains stable in aqueous mobile phases.

Property Specification

Chemical Name
Bis(2-chloroethyl-1,1,2,2-d4)amine

hydrochloride

CAS Number 102092-04-6

Molecular Formula

C

H

D

Cl

N · HCl

Molecular Weight 186.54 g/mol (Free base ~150.08)

Appearance White to off-white crystalline solid

Solubility Soluble in water, methanol, DMSO

pKa ~8.5 (Amine protonation)

Stability

Critical: Unstable in neutral/basic aqueous

solutions (t

< 30 min at pH 7.4).

Part 3: Mechanism of Action & Reactivity
The Aziridinium Trap
To work with this compound, one must understand its degradation. In aqueous environments at

neutral pH, the free amine performs an intramolecular nucleophilic attack on the

-carbon, displacing a chloride ion. This forms a highly reactive, electrophilic aziridinium ion
(ethyleneiminium).

In vivo: This ion alkylates DNA (N7-guanine), causing cross-linking and cytotoxicity.
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In vitro (Analytical): This ion reacts with water to form ethanolamines, destroying your

standard curve.

Implication for Protocols: You must maintain the pH < 3 during sample preparation and storage

to keep the nitrogen protonated (

). The protonated amine cannot act as a nucleophile, effectively "locking" the molecule in its
stable linear form.
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Figure 1: The degradation and reactivity pathway.[1] At neutral pH, the compound cyclizes to

the aziridinium ion, leading to hydrolysis or alkylation. Acidic conditions prevent the initial

deprotonation.

Part 4: Bioanalytical Application (LC-MS/MS)
Role as Internal Standard
In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely skew results. Bis(2-

chloroethyl)-D8-amine co-elutes with the target analyte (Bis(2-chloroethyl)amine) but is

differentiated by mass.

Analyte (D0): m/z 142.0

Internal Standard (D8): m/z 150.1

Validated MRM Transitions
The following transitions are recommended for Positive Electrospray Ionization (ESI+). The

fragmentation typically involves the loss of the chloroethyl group or HCl.
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Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Origin of
Fragment

Bis(2-

chloroethyl)amin

e

142.0 [M+H] 63.0 20-25

[CH

CH

Cl]

142.0 106.0 15 [M+H - HCl]

Bis(2-

chloroethyl)-D8-

amine

150.1 [M+H] 67.1 20-25

[CD

CD

Cl]

150.1 113.1 15 [M+H - DCl]

Experimental Workflow: "Acidic Stabilization"
This protocol minimizes degradation during extraction.

Reagents:

Extraction Solvent: Ethyl Acetate or Acetonitrile.

Stabilizer: 0.1% Formic Acid (FA) in water.

Step-by-Step Protocol:

Stock Prep: Dissolve Bis(2-chloroethyl)-D8-amine HCl in Methanol + 0.1% Formic Acid.

Store at -20°C. Never use pure water.

Sample Spiking: Add 10 µL of IS Working Solution to 100 µL of biological matrix

(plasma/urine).

Acidification: Immediately add 10 µL of 5% Formic Acid. Vortex. (Critical Step).
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Protein Precipitation: Add 300 µL ice-cold Acetonitrile (containing 0.1% FA).

Centrifugation: 10,000 x g for 5 mins at 4°C.

Analysis: Inject supernatant directly onto the LC-MS/MS.

LC Conditions:

Column: C18 or HILIC (e.g., Waters XBridge C18).

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Rapid gradient (5% B to 95% B in 3 mins) to elute the compound before on-column

degradation can occur.

Biological Sample
(Plasma/Urine)

Spike IS:
Bis(2-chloroethyl)-D8-amine

ACIDIFICATION
Add 5% Formic Acid

(pH < 3)

Immediate

Protein Precipitation
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Stabilizes Amine

LC-MS/MS Analysis
(ESI+ MRM 150.1 -> 67.1)

Supernatant
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Figure 2: Analytical workflow emphasizing the critical acidification step to prevent analyte loss.

Part 5: Safety & Handling (E-E-A-T)
Warning: Bis(2-chloroethyl)-D8-amine is a potent vesicant (blistering agent) and a probable

carcinogen. It mimics the toxicity of sulfur mustard.

Engineering Controls: Handle only in a certified chemical fume hood.

PPE: Double nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.

Decontamination:

Do not wash spills with water (this creates toxic hydrolysis products).

Neutralizing Solution: 10% Sodium Thiosulfate in water. This nucleophile reacts with the

alkylating agent to form a non-toxic thiosulfate ester.

Allow contaminated glassware to soak in thiosulfate solution for 24 hours before washing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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